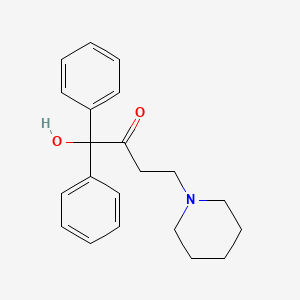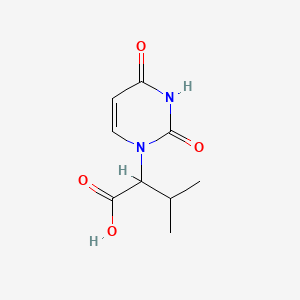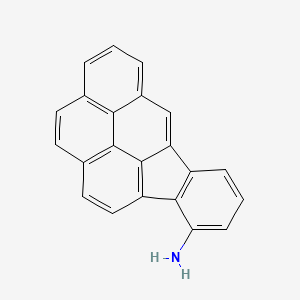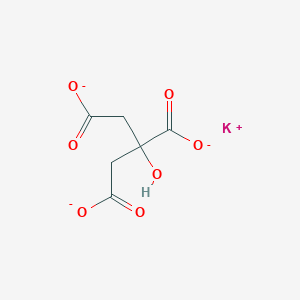
Isooctyl tallate,tech.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooctyl tallate, technical grade, is a chemical compound known for its use as a plasticizer. It is derived from the esterification of tall oil fatty acids with isooctyl alcohol. The compound is characterized by its high oleic ester content and is commonly used in polymer applications due to its ability to enhance flexibility and durability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isooctyl tallate is synthesized through the esterification reaction between tall oil fatty acids and isooctyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .
Industrial Production Methods
In industrial settings, the production of isooctyl tallate involves large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized to achieve high yields and purity. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Isooctyl tallate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions where the ester group is exchanged with another alcohol.
Common Reagents and Conditions
Esterification: Isooctyl alcohol and tall oil fatty acids in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.
Hydrolysis: Water in the presence of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to break the ester bond.
Transesterification: Another alcohol (e.g., methanol) in the presence of a catalyst (e.g., sodium methoxide) to exchange the ester group
Major Products Formed
Esterification: Isooctyl tallate.
Hydrolysis: Isooctyl alcohol and tall oil fatty acids.
Transesterification: New ester compounds depending on the alcohol used
Wissenschaftliche Forschungsanwendungen
Isooctyl tallate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its use in medical devices and coatings due to its biocompatibility.
Industry: Widely used in the production of flexible plastics, adhesives, and coatings
Wirkmechanismus
The primary mechanism of action of isooctyl tallate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This results in enhanced mechanical properties such as increased elongation and reduced brittleness. The molecular targets include the polymer chains themselves, and the pathways involved are primarily physical interactions rather than chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Isooctyl tallate can be compared with other plasticizers such as:
Dioctyl phthalate (DOP): A widely used plasticizer with similar applications but different chemical structure.
Diisononyl phthalate (DINP): Another common plasticizer with a higher molecular weight and different performance characteristics.
Butyl tallate: Similar to isooctyl tallate but with a different alcohol component, leading to variations in properties and applications
Isooctyl tallate is unique due to its high oleic ester content and its specific balance of flexibility and durability, making it suitable for specialized applications in polymer chemistry and materials science .
Eigenschaften
Molekularformel |
C24H51O3Tl |
|---|---|
Molekulargewicht |
592.0 g/mol |
IUPAC-Name |
tris(6-methylheptoxy)thallane |
InChI |
InChI=1S/3C8H17O.Tl/c3*1-8(2)6-4-3-5-7-9;/h3*8H,3-7H2,1-2H3;/q3*-1;+3 |
InChI-Schlüssel |
BWRTUFTXSMWLSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCO[Tl](OCCCCCC(C)C)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B13745960.png)
